

CAS number and structure of 3-(4-Chlorophenyl)-5-hydroxybenzoic acid

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Compound of Interest

Compound Name: 3-(4-Chlorophenyl)-5-hydroxybenzoic acid

CAS No.: 1258633-04-3

Cat. No.: B6399674

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An In-Depth Technical Guide to **3-(4-Chlorophenyl)-5-hydroxybenzoic acid**

Abstract

This technical guide provides a comprehensive scientific overview of **3-(4-Chlorophenyl)-5-hydroxybenzoic acid**, a biphenylcarboxylic acid derivative. As this compound is not readily cataloged in major chemical databases such as SciFinder or PubChem, this document serves as a foundational resource for researchers and drug development professionals. It outlines the compound's structural details, estimated physicochemical properties, a proposed, robust synthetic pathway via Suzuki-Miyaura coupling, detailed analytical characterization protocols, and a discussion of its potential therapeutic applications based on structure-activity relationships of analogous compounds.

Introduction: A Novel Biphenyl Scaffold

The biphenyl moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its rigid, planar structure allows for precise spatial orientation of functional groups, facilitating high-affinity interactions with biological

targets. The compound **3-(4-Chlorophenyl)-5-hydroxybenzoic acid** combines this biphenyl core with three key functional groups: a carboxylic acid, a hydroxyl group, and a chlorine atom. This unique combination suggests potential for diverse biological activities, as these groups can participate in hydrogen bonding, ionic interactions, and halogen bonding, respectively.

This guide provides a prospective analysis, establishing a reliable scientific foundation for the synthesis, characterization, and investigation of this novel molecule.

Chemical Identity and Structure

Due to the absence of a registered CAS number, defining the precise chemical identifiers is a critical first step for any research endeavor.

- IUPAC Name: **3-(4-Chlorophenyl)-5-hydroxybenzoic acid**
- Molecular Formula: $C_{13}H_9ClO_3$
- Molecular Weight: 248.66 g/mol
- Canonical SMILES: C1=CC(=CC(=C1C(=O)O)O)C2=CC=C(C=C2)Cl
- InChI Key: InChIKey=VFUOTPSXYXCFQD-UHFFFAOYSA-N

Chemical Structure:

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(Note: This is a 2D representation of the molecule)

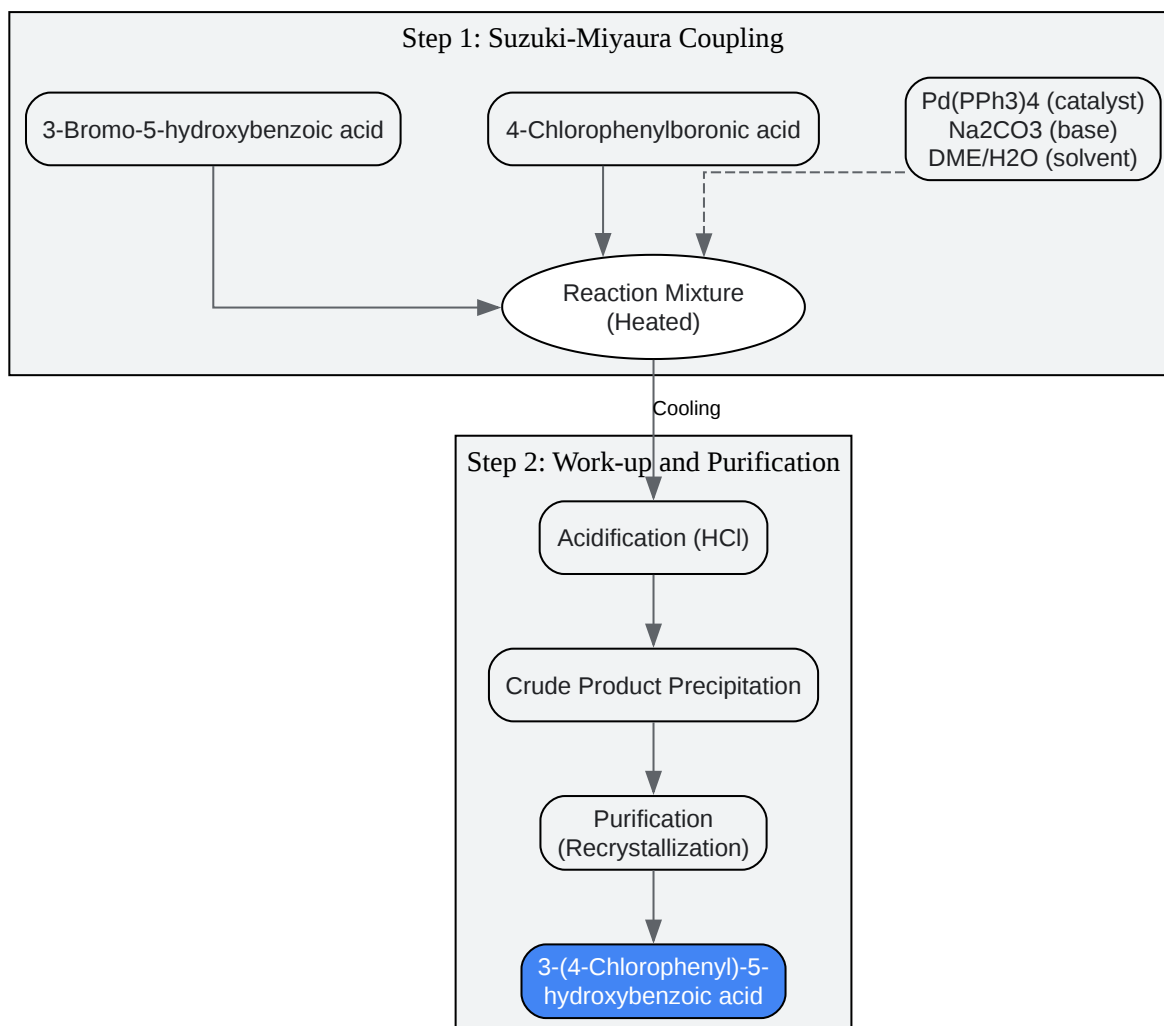
Estimated Physicochemical Properties

The following properties are estimated based on computational models and data from structurally analogous compounds, such as 4-biphenylcarboxylic acid and 3,5-dihydroxybenzoic acid. These values are essential for planning synthesis, purification, and formulation studies.

| Property | Estimated Value | Significance in Drug Development | Source/Method |
|-------------------------|----------------------------------|---|---------------|
| pKa (acidic) | ~4.0 - 4.5 | Influences ionization state at physiological pH, affecting solubility and receptor binding. | [1] |
| LogP | ~3.5 - 4.0 | Predicts lipophilicity, impacting membrane permeability and oral bioavailability. | [1] |
| Melting Point | 220-240 °C | Indicates purity and solid-state stability. | |
| Aqueous Solubility | Low | Critical for formulation; likely requires solubilizing agents or formulation as a salt. | [2] |
| Hydrogen Bond Donors | 2 (from -OH and -COOH) | Potential for strong interactions with target proteins. | - |
| Hydrogen Bond Acceptors | 3 (from C=O and two -OH oxygens) | Potential for strong interactions with target proteins. | - |

Proposed Synthesis Workflow

The most logical and efficient synthetic strategy to construct the **3-(4-Chlorophenyl)-5-hydroxybenzoic acid** scaffold is via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is renowned for its reliability, high yields, and tolerance of various functional groups. The proposed pathway utilizes commercially available starting materials: 3-bromo-5-hydroxybenzoic acid and 4-chlorophenylboronic acid.



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Caption: Proposed two-step synthesis and purification workflow.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from established methodologies for the synthesis of biaryl carboxylic acids.^{[3][4]}

5.1. Materials and Reagents

- 3-Bromo-5-hydroxybenzoic acid (1.0 eq)
- 4-Chlorophenylboronic acid (1.2 eq)
- Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
- Sodium Carbonate (Na₂CO₃) (3.0 eq)
- 1,2-Dimethoxyethane (DME)
- Distilled Water
- 2M Hydrochloric Acid (HCl)
- Ethyl Acetate
- Brine

5.2. Procedure

- **Reaction Setup:** To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-bromo-5-hydroxybenzoic acid (1.0 eq), 4-chlorophenylboronic acid (1.2 eq), sodium carbonate (3.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.03 eq).
- **Solvent Addition:** Add a 4:1 mixture of DME and distilled water to the flask until the solids are sufficiently suspended.
- **Degassing:** Purge the reaction mixture with an inert gas (Argon or Nitrogen) for 15 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
- **Reaction:** Heat the mixture to reflux (approximately 85-90 °C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (3-bromo-5-hydroxybenzoic acid) is consumed.

- Work-up:
 - Cool the reaction mixture to room temperature.
 - Filter the mixture to remove any inorganic salts and catalyst residues.
 - Transfer the filtrate to a separatory funnel and add ethyl acetate.
 - Carefully acidify the aqueous layer with 2M HCl to a pH of ~2. This will protonate the carboxylic acid, causing the product to precipitate or move into the organic layer.
 - Separate the organic layer. Wash it sequentially with distilled water and then brine.
 - Dry the organic layer over anhydrous magnesium sulfate (MgSO_4), filter, and concentrate under reduced pressure to yield the crude product.
- Purification: Purify the crude solid by recrystallization from an ethanol/water mixture to afford pure **3-(4-Chlorophenyl)-5-hydroxybenzoic acid** as a crystalline solid.

Analytical Characterization Protocol

To confirm the identity, structure, and purity of the synthesized compound, a suite of standard analytical techniques is required.

| Technique | Expected Results | Purpose |
|---|---|---|
| ¹ H NMR | Aromatic protons in the range of 7.0-8.0 ppm. Two singlets/doublets for the protons on the hydroxy-substituted ring and two doublets (AA'BB' system) for the chlorophenyl ring. A broad singlet for the carboxylic acid proton (>10 ppm) and a singlet for the hydroxyl proton. | Confirms the proton framework and structural integrity. |
| ¹³ C NMR | Signals for 13 unique carbon atoms, including a signal for the carboxylic carbon (~170 ppm) and signals for carbons attached to the hydroxyl and chlorine atoms. | Confirms the carbon skeleton of the molecule. |
| Mass Spectrometry (MS) | A molecular ion peak [M-H] ⁻ at m/z 247.02 (negative ion mode) or [M+H] ⁺ at m/z 249.03 (positive ion mode), showing the characteristic isotopic pattern for a monochlorinated compound. | Confirms the molecular weight and elemental composition. |
| FT-IR Spectroscopy | Broad O-H stretch (~3300-2500 cm ⁻¹ for carboxylic acid), a C=O stretch (~1700 cm ⁻¹), and C-Cl stretch (~750 cm ⁻¹). | Identifies key functional groups present in the molecule. |
| High-Performance Liquid Chromatography (HPLC) | A single sharp peak under optimized conditions. | Determines the purity of the final compound. |

Potential Applications in Drug Discovery

While the specific biological activity of **3-(4-Chlorophenyl)-5-hydroxybenzoic acid** is yet to be determined, its structural motifs are present in compounds with known pharmacological effects. This allows for rational hypothesis generation for screening campaigns.

- **Antimicrobial/Antifungal Agents:** The 4-chlorophenyl group is a common feature in many antimicrobial and antifungal agents. It is thought to enhance lipophilicity, aiding in cell membrane penetration, and can engage in specific interactions with microbial enzymes.[5][6][7]
- **Anti-inflammatory Agents:** Many non-steroidal anti-inflammatory drugs (NSAIDs) contain a biaryl scaffold. The carboxylic acid is often crucial for inhibiting cyclooxygenase (COX) enzymes. This compound could be explored as a novel COX inhibitor.[8]
- **P2Y Receptor Antagonism:** 3-Amide-5-aryl benzoic acid derivatives have been identified as potent antagonists of the P2Y₁₄ receptor, which is involved in inflammatory processes. The core structure of the title compound makes it a candidate for investigation in this area.[9]
- **Enzyme Inhibition:** The combination of hydrophobic (biphenyl) and hydrogen-bonding (hydroxyl, carboxyl) features makes this molecule a versatile scaffold for targeting a wide range of enzyme active sites.

Conclusion

This technical guide establishes a foundational framework for the synthesis and study of the novel compound **3-(4-Chlorophenyl)-5-hydroxybenzoic acid**. The proposed synthetic route via Suzuki-Miyaura coupling is robust and relies on accessible starting materials. The estimated physicochemical properties and detailed analytical protocols provide the necessary information for researchers to successfully prepare and characterize this molecule. Given the prevalence of its structural components in pharmacologically active agents, **3-(4-Chlorophenyl)-5-hydroxybenzoic acid** represents a promising candidate for inclusion in screening libraries for drug discovery, particularly in the areas of infectious and inflammatory diseases.

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